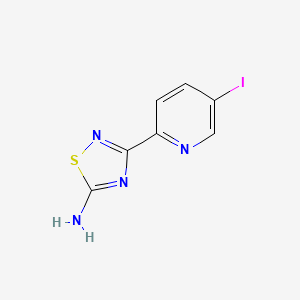
3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains iodine, pyridine, and thiadiazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 5-iodo-2-aminopyridine with thiocarbonyl compounds under specific conditions. One common method includes the use of thiosemicarbazide and an oxidizing agent to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the thiadiazole ring.
Coupling Products: Larger heterocyclic compounds with potential biological activity.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic applications. Its derivatives may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mecanismo De Acción
The mechanism of action of 3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The iodine and thiadiazole moieties may bind to active sites of enzymes or receptors, inhibiting their function. This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 3-(5-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 3-(5-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine
Uniqueness
3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C7H5IN4S |
|---|---|
Peso molecular |
304.11 g/mol |
Nombre IUPAC |
3-(5-iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H5IN4S/c8-4-1-2-5(10-3-4)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12) |
Clave InChI |
WPSASWQIPGIXFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1I)C2=NSC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


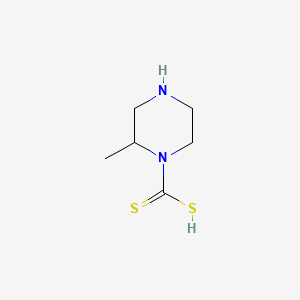
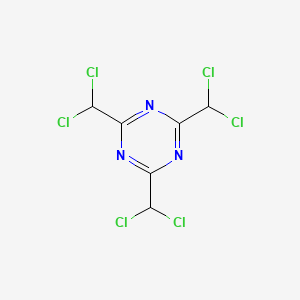

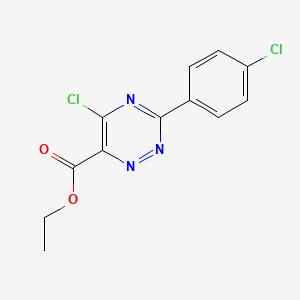
![(1S,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13755035.png)
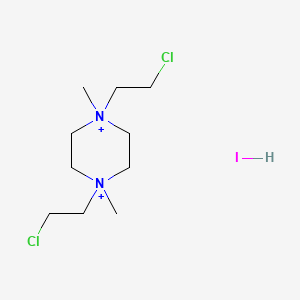
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B13755060.png)
![N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine](/img/structure/B13755071.png)
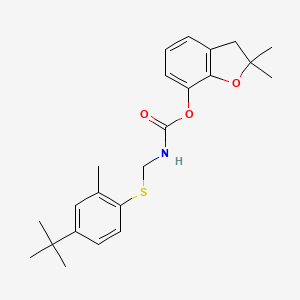
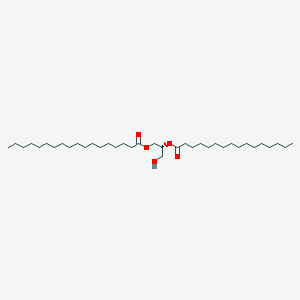
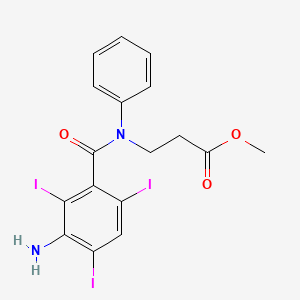
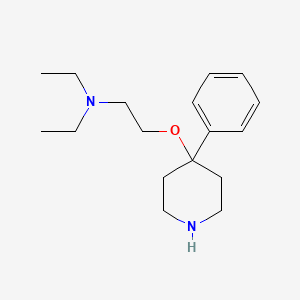
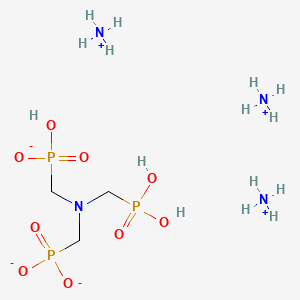
![9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol](/img/structure/B13755105.png)
